molecular formula C8H10F9NO4S B12713504 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide CAS No. 93762-12-0

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide

Cat. No.: B12713504
CAS No.: 93762-12-0
M. Wt: 387.22 g/mol
InChI Key: QSEWDLHUEPHPCY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR (470 MHz, CDCl₃):

  • δ -72.5 ppm (CF₃, d, J = 12 Hz)
  • δ -113.8 ppm (CF₂, m)
  • δ -126.4 ppm (CF, t, J = 15 Hz)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 3.45 (t, J = 5 Hz, 4H, -CH₂-OH)
  • δ 3.62 (q, J = 6 Hz, 4H, N-CH₂-)
  • δ 5.21 (s, 2H, -OH)

Infrared Spectroscopy

Characteristic absorption bands in FT-IR (ATR, cm⁻¹):

  • 1350-1100 (S=O asymmetric stretch)
  • 1240-1140 (C-F stretch)
  • 3400-3200 (O-H stretch)

Mass Spectrometry

Electrospray Ionization (ESI-MS):

  • m/z 388.02596 [M+H]⁺
  • m/z 410.00790 [M+Na]⁺
  • Major fragment at m/z 168.0 corresponding to [CF₃-CF(CF₃)-SO₂]⁺

Comparative Structural Analysis With Related Perfluoroalkyl Sulfonamides

Molecular Formula Comparisons

Compound Molecular Formula F Atoms
Subject Compound C₈H₁₀F₉NO₄S 9
N-Ethyltridecafluorohexanesulphonamide C₁₀H₁₀F₁₃NO₃S 13
Nonafluorobutane-sulphonamide Derivative C₈H₁₀F₉NO₄S 9

Structural Feature Analysis

  • Branching Complexity: The subject compound exhibits quaternary carbon centers absent in linear analogs like N-ethyltridecafluorohexanesulphonamide
  • Hydrophilic-Hydrophobic Balance: Dual hydroxyethyl groups provide greater aqueous solubility compared to mono-substituted derivatives
  • Thermal Stability: Decomposition temperature (304°C) exceeds linear perfluoroalkyl sulfonamides by 40-60°C due to branched fluorocarbon stabilization

Electronic Effects

The electron-withdrawing trifluoromethyl groups create strong inductive effects, reducing sulfonamide nitrogen basicity (predicted pKa = 3.2) compared to non-fluorinated analogs (pKa = 5.8-6.4). This enhances hydrolytic stability under acidic conditions.

Properties

CAS No.

93762-12-0

Molecular Formula

C8H10F9NO4S

Molecular Weight

387.22 g/mol

IUPAC Name

1,1,2,3,3,3-hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulfonamide

InChI

InChI=1S/C8H10F9NO4S/c9-5(6(10,11)12,7(13,14)15)8(16,17)23(21,22)18(1-3-19)2-4-20/h19-20H,1-4H2

InChI Key

QSEWDLHUEPHPCY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)S(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F

Origin of Product

United States

Biological Activity

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide (CAS Number: 93762-12-0) is a fluorinated sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings and case studies.

  • Molecular Formula : C8H10F9NO4S
  • Molecular Weight : 387.22 g/mol
  • EINECS Number : 297-726-5

Fluorinated sulfonamides like this compound often exhibit biological activity through their interactions with various biological targets. The trifluoromethyl and hexafluoro groups enhance lipophilicity and stability, potentially increasing bioavailability and interaction with cellular membranes.

Biological Activity Overview

Research indicates that sulfonamides can have various biological effects, including antimicrobial and antimalarial properties. The incorporation of fluorinated groups may enhance these effects.

Antimicrobial Activity

Sulfonamides are known for their role as antimicrobial agents. Their mechanism typically involves the inhibition of bacterial folate synthesis by targeting the enzyme dihydropteroate synthase (DHPS). Studies have shown that fluorinated derivatives can improve binding affinity to these enzymes.

Case Study: Antimalarial Potential

A study explored the synthesis of trifluoromethyl-substituted sulfonamides as potential antimalarial compounds. Molecular docking studies suggested that these derivatives exhibited better binding to DHPS compared to traditional sulfonamides like sulfadoxine .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth through DHPS inhibition
AntimalarialEnhanced binding to P. falciparum DHPS
Toxicological EffectsPotential toxicity in mammalian systems due to accumulation

Toxicological Considerations

Fluorinated compounds are known for their persistence in the environment and potential bioaccumulation in human tissues. Research has indicated that certain perfluoroalkyl substances (PFAS), including fluorinated sulfonamides, may be associated with adverse health outcomes such as altered immune function and liver disease .

Table 2: Toxicological Profile

Parameter Findings Reference
BioaccumulationAccumulates in liver and kidneys
Health RisksLinked to liver disease and reproductive issues
Environmental ImpactHigh mobility in water; potential groundwater contamination

Scientific Research Applications

Pharmaceutical Development

1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide is being investigated for its potential as a pharmaceutical intermediate. Its unique fluorinated structure allows for enhanced bioactivity and stability in drug formulations. Case studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Surface Coatings

The compound's hydrophobic and oleophobic characteristics make it an excellent candidate for use in surface coatings. These coatings can be applied to textiles and other materials to impart water and stain resistance. Research indicates that treatments with fluorinated compounds can significantly reduce the wettability of surfaces, thereby enhancing their durability and longevity.

Aqueous Film Forming Foams (AFFF)

Due to its excellent surfactant properties, this compound is utilized in the formulation of aqueous film-forming foams used in firefighting and spill response applications. Its ability to form stable films on water surfaces aids in suppressing flammable liquid fires effectively.

Environmental Studies

Research into the environmental impact of perfluoroalkyl substances (PFAS), including this compound, has gained traction due to their persistence in the environment. Studies have focused on understanding the pathways through which these substances enter ecosystems and their long-term effects on wildlife and human health.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the use of fluorinated sulphonamides as potential antibacterial agents. The research demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains due to their enhanced lipophilicity and membrane permeability.

Case Study 2: Environmental Impact Assessment

An environmental study conducted by the UK Environment Agency assessed the presence of PFAS in water sources across England. The findings highlighted the widespread contamination linked to industrial uses of compounds like this compound, emphasizing the need for regulatory measures to mitigate environmental risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the PFAS Sulfonamide Family

The compound is compared to three key analogs:

Parameter Target Compound (93762-12-0) Analog 1 (93762-11-9) Analog 2 (93819-97-7)
Molecular Formula C₈H₁₀F₉NO₄S C₇H₈F₉NO₃S C₁₄H₁₀F₁₄NO₅S
Key Substituents -N,N-bis(2-hydroxyethyl) -N-methyl, -N-(2-hydroxyethyl) -N,N-bis(2-hydroxyethyl), fluorinated alkene chain
Fluorine Atoms 9 9 14
Hydrogen Bond Donors 2 (hydroxyl groups) 1 (hydroxyl group) 2 (hydroxyl groups)
Molecular Weight 387.22 359.19 584.29
Applications Potential surfactant or polymer additive Intermediate in fluoropolymer synthesis Specialty coatings or firefighting foams
Environmental Persistence High (PFAS class trait) High Extremely high (longer perfluoroalkyl chain)
References

Key Observations :

  • Analog 2 (CAS 93819-97-7) : Incorporates a fluorinated alkene chain, increasing fluorine content and persistence. Such compounds are linked to bioaccumulation concerns .

Comparison with Non-Sulfonamide PFAS

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7)
  • Molecular Formula : C₅H₃F₉O
  • Key Differences: Replaces the sulfonamide group with a methoxy (-OCH₃) group, eliminating hydrogen bond donors. Lower molecular weight (246.06 g/mol) and reduced polarity compared to the target compound .
  • Toxicity: Limited toxicological data available for both compounds .
2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
  • Molecular Formula: C₅F₁₁NO
  • Key Differences :
    • Cyclic ether structure with fluorine atoms on the ring, enhancing thermal stability.
    • Absence of hydroxyethyl groups reduces water solubility compared to the target compound .

Functional Group Analysis

  • Hydroxyethyl Groups : Present in the target compound and analogs (e.g., 93819-97-7), these groups improve water solubility and biocompatibility but may increase metabolic degradation rates .
  • Trifluoromethyl Groups : Common in all compared compounds, contributing to hydrophobicity and chemical inertness .
  • Sulfonamide vs. Carboxylic Acid: Sulfonamide-based PFAS (e.g., target compound) exhibit higher stability than carboxylic acid derivatives (e.g., perfluorooctanoic acid), which are more prone to environmental degradation .

Research Findings and Implications

  • Environmental Impact : The target compound’s shorter perfluoroalkyl chain may reduce bioaccumulation compared to longer-chain PFAS (e.g., perfluorooctanesulfonic acid, PFOS) but retains high persistence due to C-F bonds .
  • Regulatory Status: Not explicitly listed in EPA’s PFAS reporting guidelines (), suggesting it may fall under "Certain PFAS Not Otherwise Listed" (NOL) category .
  • Synthetic Utility : The bis(2-hydroxyethyl) substituent makes it a candidate for synthesizing fluorinated polymers with tunable hydrophilicity .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the introduction of hydroxyethyl groups onto a fluorinated sulfonamide backbone that contains trifluoromethyl substituents. The key challenges in the preparation include:

  • Managing the high electron-withdrawing effect of fluorine atoms.
  • Controlling regioselectivity and substitution patterns on the sulfonamide.
  • Maintaining stability of sensitive fluorinated intermediates.

Starting Materials and Key Intermediates

Stepwise Preparation

  • Synthesis of the Fluorinated Sulfonyl Chloride Intermediate
    The fluorinated sulfonic acid (e.g., 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonic acid) is converted to the corresponding sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step activates the sulfonyl group for nucleophilic substitution.

  • Nucleophilic Substitution with Bis(2-hydroxyethyl)amine
    The sulfonyl chloride intermediate is reacted with bis(2-hydroxyethyl)amine under controlled conditions (e.g., low temperature, inert atmosphere) to form the sulfonamide linkage. The nucleophilic nitrogen attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

  • Purification and Isolation
    The crude product is purified by recrystallization or chromatography to remove unreacted starting materials and side products. The final compound is isolated as a stable solid or liquid depending on conditions.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Sulfonyl chloride formation SOCl2 or PCl5, reflux, inert atmosphere Careful control to avoid decomposition
Nucleophilic substitution Bis(2-hydroxyethyl)amine, solvent (e.g., THF or acetonitrile), 0-25°C Slow addition to control exotherm
Purification Recrystallization from suitable solvent Ensures high purity (>98%)

Alternative Synthetic Routes

Research Findings and Optimization

  • The electron-withdrawing trifluoromethyl and hexafluoro groups significantly influence the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride, requiring precise control of reaction conditions to maximize yield.
  • Studies indicate that the use of polar aprotic solvents (e.g., acetonitrile) enhances the reaction rate and selectivity during nucleophilic substitution.
  • Temperature control is critical; lower temperatures reduce side reactions such as hydrolysis or over-substitution.
  • The presence of hydroxyethyl groups improves solubility and may influence the compound’s reactivity and application profile.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Considerations References
Sulfonyl chloride formation SOCl2, reflux, inert atmosphere 80-90 Avoid moisture, control temperature
Nucleophilic substitution Bis(2-hydroxyethyl)amine, 0-25°C, THF or acetonitrile 75-85 Slow addition, inert atmosphere
Purification Recrystallization or chromatography - Achieve >98% purity
Alternative coupling methods Carbodiimides or sulfonyl transfer reagents 50-70 Less common, more side reactions

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

The synthesis of fluorinated sulfonamides typically involves nucleophilic substitution or condensation reactions between fluorinated precursors and sulfonating agents. For example, fluorinated alcohols (e.g., hexafluoroisopropanol) or ethers can react with sulfonamide intermediates under controlled conditions. Key steps include:

  • Step 1 : Reaction of a perfluorinated propane derivative with bis(2-hydroxyethyl)amine in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours.
  • Step 2 : Purification via fractional distillation or column chromatography to remove unreacted fluorinated byproducts.
  • Purity validation : Use 19F NMR to confirm fluorine substituent integrity and HPLC-MS (≥98% purity threshold) to detect trace impurities .

Q. What analytical techniques are critical for characterizing its structure and stability?

  • Structural confirmation :
    • FTIR : Identify hydroxyl (-OH, ~3300 cm⁻¹) and sulfonamide (-SO₂N, ~1350–1150 cm⁻¹) groups.
    • NMR (¹H/¹³C/¹⁹F) : Resolve trifluoromethyl (-CF₃) and hexafluoropropane backbone signals (e.g., ¹⁹F NMR δ -70 to -80 ppm for CF₃ groups).
  • Stability assessment :
    • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
    • Hydrolytic stability : Test in aqueous buffers (pH 4–10) at 25–60°C to assess sulfonamide bond resilience .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl group substitution) affect its physicochemical properties?

Replacing the hydroxyl groups with other substituents (e.g., methoxy or amino) alters hydrophilicity and thermal stability:

  • Hydrophilicity : LogP values decrease by ~0.5–1.0 units when hydroxyl groups are retained, enhancing aqueous solubility.
  • Thermal stability : Bis(2-hydroxyethyl) derivatives decompose at 220–250°C, while methoxy analogs show higher stability (decomposition >300°C) .

Q. What are the contradictions in existing toxicological data, and how can they be resolved?

Current studies conflict on environmental persistence and bioaccumulation potential:

  • Contradiction : Some reports classify perfluorinated sulfonamides as non-bioaccumulative (logKow <3.5), while others note bioaccumulation in aquatic organisms (BCF >1000).
  • Resolution : Conduct in vitro metabolic studies using liver microsomes to track degradation pathways. For environmental persistence, perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions .

Q. How does this compound interact with biological membranes, and what methodological approaches are suitable for studying this?

Fluorinated sulfonamides exhibit unique membrane permeability due to their lipophilic/hydrophilic balance:

  • Method 1 : Langmuir monolayer assays to measure insertion kinetics into lipid bilayers.
  • Method 2 : Molecular dynamics simulations using force fields optimized for fluorocarbons (e.g., OPLS-AA) to predict diffusion coefficients .

Q. What are the challenges in designing environmentally benign alternatives with comparable performance?

Key challenges include maintaining thermal stability while reducing bioaccumulation:

  • Strategy : Replace perfluorinated segments with partially fluorinated or siloxane-based chains.
  • Validation : Compare PFAS degradation half-lives (e.g., via UV/H2O2 advanced oxidation) and cytotoxicity profiles in mammalian cell lines (e.g., HepG2) .

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